molecular formula C13H19NO B1610435 N-(2,6-Diisopropylphenyl)formamide CAS No. 84250-69-1

N-(2,6-Diisopropylphenyl)formamide

Cat. No.: B1610435
CAS No.: 84250-69-1
M. Wt: 205.3 g/mol
InChI Key: HGCULERWAGEILG-UHFFFAOYSA-N
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Description

N-(2,6-Diisopropylphenyl)formamide is a chemical compound with the empirical formula C13H19NO. It exhibits a non-planar structure, where the 2,6-diisopropylphenyl ring is tilted at a dihedral angle of 77.4° with respect to the formamide group. This unique dihedral angle arises due to the presence of bulky isopropyl groups on the ortho positions of the phenyl ring, which increases torsional strain .

Synthesis Analysis

The synthesis of this compound involves various methods. One such method includes the reaction of 2,6-diisopropylaniline with formic acid or formic acid derivatives .

Scientific Research Applications

1. Structural Properties

  • The title compound, C13H19NO, exhibits a non-planar structure, with the 2,6-diisopropylphenyl ring tilted at a significant angle relative to the formamide group. This unique structural arrangement makes it an interesting subject for study in crystallography and molecular design (Chitanda, Quail, & Foley, 2008).

2. Chemical Synthesis and Applications

  • Research on lithium and sodium metallation of N,N′-di(aryl)formamidines, including N-(2,6-Diisopropylphenyl)formamide, has shown that changes in the steric bulk of the substituents can significantly influence the binding and nuclearity of the resulting amidinate complexes. This is important for understanding the behavior of these complexes in various chemical reactions (Cole, Davies, Jones, & Junk, 2004).

3. Role in Polymerization Processes

  • This compound derivatives have been used in the synthesis of zinc(II) formamidine benzoate complexes, which were found to be active in the ring-opening polymerization of cyclic esters. The research highlights the influence of diarylformamidines ligands and auxiliary ligands on the catalytic activity and properties of the resulting polymers (Akpan, Ojwach, Omondi, & Nyamori, 2016).

4. Catalytic Applications

  • Copper-catalyzed synthesis of benzimidazoles involving this compound derivatives demonstrates the utility of this compound in efficiently producing sterically demanding substituents on nitrogen, which is valuable in the development of new synthetic methods (Hirano, Biju, & Glorius, 2009).

5. Environmental and Biological Research

  • Although your request excluded information related to drug use, dosage, and side effects, it's important to note that there is research on the environmental and biological activities of related formamidine compounds, which can provide context to the broader chemical family to which this compound belongs (Hollingworth, 1976).

Mechanism of Action

Target of Action

N-(2,6-Diisopropylphenyl)formamide, also known as 2′,6′-Diisopropylformanilide

Mode of Action

It’s known that the compound exists as two carbon–nitrogen bond rotomers in solution . Upon crystallization, the solid-state structure shows exclusive formation of the cisoidal rotomer . This suggests that the compound may interact with its targets through specific structural conformations.

Result of Action

It’s known that the molecules of this compound are linked via N—H…O hydrogen bonds, forming infinite chains which run along the b-axis directions . This suggests that the compound may have the ability to form specific molecular structures, which could potentially influence its biological activity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of its specific rotomers is dependent on the solution and crystallization conditions . Moreover, safety data suggests that the compound should be handled with care to avoid formation of dust and aerosols . These factors, among others, can influence the compound’s action, efficacy, and stability.

Safety and Hazards

N-(2,6-Diisopropylphenyl)formamide is considered hazardous, with potential risks related to carcinogenicity, reproductive toxicity, and specific target organ toxicity upon repeated exposure .

Future Directions

Research on N-(2,6-Diisopropylphenyl)formamide could focus on its applications in organic synthesis, catalysis, and potential pharmaceutical properties. Investigating its reactivity and exploring novel derivatives may provide valuable insights for future studies .

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-10H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCULERWAGEILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476554
Record name N-(2,6-Diisopropylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84250-69-1
Record name N-(2,6-Diisopropylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-Diisopropylphenyl)formamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of formic acid (14.361 g, 0.312 mol) and acetic anhydride (12.659 g, 0.124 mol) was stirred at room temperature for 1 h under an argon atmosphere. This mixture was added to a solution of 2,6-diisopropylaniline (17.729 g, 0.1 mol) in dry dichloromethane (60 ml) at such a rate that the temperature of the reaction mixture was kept between 5 and 10° C. The reaction was stirred at room temperature for 16 h and then refluxed for 4 h. The solvent was evaporated under reduced pressure, the residue was dissolved in CHCl3 (200 mL) and washed with a saturated aqueous NaHCO3 solution (3×200 mL), and water (200 mL). The organic layer was dried over Na2SO4 and the solvent was evaporated under reduced pressure. The remaining yellow solid was recrystallized from diethyl ether (500 mL) to afford N-formyl-2,6-diisopropylaniline 8e3 as a white solid (13.96 g, 68%). 1H NMR (CDCl3, 300 MHz): δ=8.47-8.01 (m, 1H, CHO), 7.36-7.18 (m, 3H), 6.79 (broad s, 1H, NH), 3.06-3.26 (m, 2H), 1.21 (d, J=7 Hz, 12H). 2 (a) Arduengo, A. J.; Goerlich, J. R.; Marshall, W. J. Liebigs Ann./Recueil 1997, 365-374. (b) J. Liebscher, Methoden der Organischen Chemie (Houben-Weyl) 4th ed. (Ed.: E. Schaumann), Georg Thieme Verlag, New York, 1994 Band E 8b, Heratrene III/Part 2, p. 48. (c) Hromatka, O. U.S. Pat. No. 2,160,867, 1939.3 Kamer, P. C. J.; Nolte, R. J. M.; Drenth, W. J. Am. Chem. Soc. 1988, 110, 6818-6825.
Quantity
14.361 g
Type
reactant
Reaction Step One
Quantity
12.659 g
Type
reactant
Reaction Step One
Quantity
17.729 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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